2-(Methylthio)-4-(phenethylamino)pyrimidine-5-carboxylic acid
Overview
Description
2-(Methylthio)-4-(phenethylamino)pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a methylthio group at the 2-position, a phenethylamino group at the 4-position, and a carboxylic acid group at the 5-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-4-(phenethylamino)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the methylthio and phenethylamino groups. The carboxylic acid group is usually introduced through carboxylation reactions.
Formation of Pyrimidine Core: The pyrimidine core can be synthesized using a condensation reaction between a β-dicarbonyl compound and an amidine derivative.
Introduction of Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiol as the nucleophile.
Introduction of Phenethylamino Group: The phenethylamino group can be introduced through nucleophilic aromatic substitution reactions.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-4-(phenethylamino)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methylthio)-4-(phenethylamino)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-4-(phenethylamino)pyrimidine-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
2-(Methylthio)-4-(phenethylamino)pyrimidine-5-carboxylic acid can be compared with other pyrimidine derivatives:
2-(Methylthio)pyrimidine-5-carboxylic acid: Lacks the phenethylamino group, which may result in different biological activities.
4-(Phenethylamino)pyrimidine-5-carboxylic acid: Lacks the methylthio group, which may affect its chemical reactivity and biological properties.
2-(Methylthio)-4-(amino)pyrimidine-5-carboxylic acid: Lacks the phenethyl group, which may influence its interaction with biological targets.
The uniqueness of this compound lies in the combination of its functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-methylsulfanyl-4-(2-phenylethylamino)pyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-20-14-16-9-11(13(18)19)12(17-14)15-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,18,19)(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKBQKIVEFHTIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)NCCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651791 | |
Record name | 2-(Methylsulfanyl)-4-[(2-phenylethyl)amino]pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065075-61-7 | |
Record name | 2-(Methylthio)-4-[(2-phenylethyl)amino]-5-pyrimidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1065075-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Methylsulfanyl)-4-[(2-phenylethyl)amino]pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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